![molecular formula C37H49Cl2N3O6S4 B13497169 Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-2-{[(1E)-3-{[(2Z)-5-chloro-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl}-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” is a complex organic molecule that belongs to the class of benzothiazolium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazolium core and subsequent functionalization with chloro and sulfonatopropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable tool in organic synthesis.
Biology
In biological research, benzothiazolium compounds are often studied for their potential as fluorescent probes or bioactive molecules. They can be used to label proteins, nucleic acids, or other biomolecules for imaging and diagnostic purposes.
Medicine
In medicine, these compounds may have potential therapeutic applications, such as antimicrobial or anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazolium core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
Thiazolium Salts: Compounds with a thiazole ring and various substituents.
Sulfonated Aromatics: Compounds with sulfonate groups attached to aromatic rings.
Uniqueness
The uniqueness of “5-chloro-2-{[(1E)-3-{[(2Z)-5-chloro-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl}-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” lies in its specific combination of functional groups and structural features. This allows it to exhibit unique reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C37H49Cl2N3O6S4 |
|---|---|
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
3-[5-chloro-2-[(E)-[3-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
Clé InChI |
QHWFOIQMQRNAQK-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CC.CC\1=C(CC(C/C1=C\C2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)/C=C\4/N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
SMILES canonique |
CCN(CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
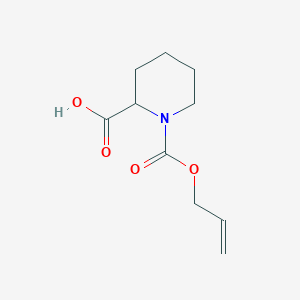
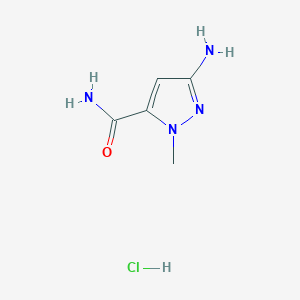
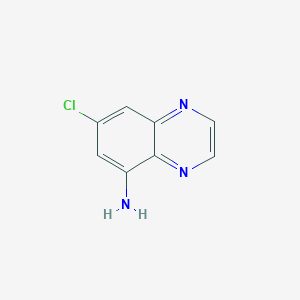
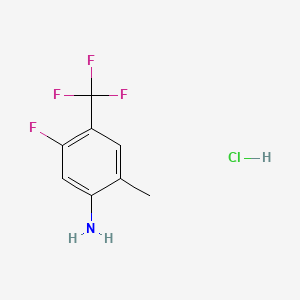
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
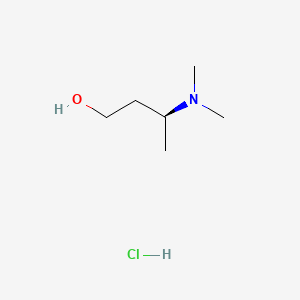
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
